molecular formula C12H15N3 B13884458 3-(4-amino-N-cyclopropylanilino)propanenitrile

3-(4-amino-N-cyclopropylanilino)propanenitrile

Cat. No.: B13884458
M. Wt: 201.27 g/mol
InChI Key: QQWMTPGTMQDPSC-UHFFFAOYSA-N
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Description

3-(4-amino-N-cyclopropylanilino)propanenitrile is an organic compound that features a nitrile group attached to a propanenitrile backbone, with an amino group and a cyclopropyl-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-N-cyclopropylanilino)propanenitrile typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-nitroaniline, is reduced to 4-aminoaniline using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Cyclopropylation: The 4-aminoaniline is then reacted with cyclopropyl bromide in the presence of a base like potassium carbonate to introduce the cyclopropyl group.

    Nitrile Introduction: The final step involves the reaction of the cyclopropyl-substituted aniline with acrylonitrile under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-N-cyclopropylanilino)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitrile group to a primary amine.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(4-amino-N-cyclopropylanilino)propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-amino-N-cyclopropylanilino)propanenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Aminobutyl)amino]propanenitrile: Similar structure but with a butyl group instead of a cyclopropyl group.

    3-Amino-3-(4-chlorophenyl)propanenitrile: Contains a chlorophenyl group instead of a cyclopropyl group.

Uniqueness

3-(4-amino-N-cyclopropylanilino)propanenitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-(4-amino-N-cyclopropylanilino)propanenitrile

InChI

InChI=1S/C12H15N3/c13-8-1-9-15(12-6-7-12)11-4-2-10(14)3-5-11/h2-5,12H,1,6-7,9,14H2

InChI Key

QQWMTPGTMQDPSC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CCC#N)C2=CC=C(C=C2)N

Origin of Product

United States

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